Tungstenboride

Description

Properties

CAS No. |

12007-10-2 |

|---|---|

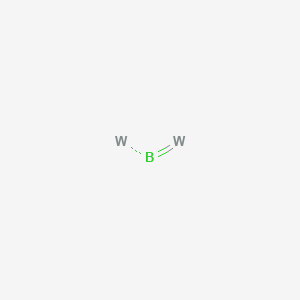

Molecular Formula |

BW2 |

Molecular Weight |

378.5 g/mol |

InChI |

InChI=1S/B.2W |

InChI Key |

OFEAOSSMQHGXMM-UHFFFAOYSA-N |

SMILES |

[B]=[W].[W] |

Canonical SMILES |

[B]=[W].[W] |

Other CAS No. |

12007-10-2 |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Tungstenborides

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state reaction techniques are fundamental to the synthesis of tungsten borides. These methods involve the direct reaction of tungsten and boron precursors at elevated temperatures, leading to the formation of various tungsten boride phases. The specific phase obtained is highly dependent on the reaction conditions, such as temperature, time, and the stoichiometry of the reactants.

Conventional Sintering Processes

Conventional sintering is a widely used solid-state method for producing tungsten borides. This process typically involves mixing tungsten and amorphous boron powders, compacting them, and then heating the compacts to high temperatures in a controlled atmosphere. The formation of different tungsten boride phases, such as W2B, WB, W2B5, WB2, and WB4, is contingent on the boron-to-tungsten (B/W) molar ratio and the sintering parameters. acs.org

The synthesis of specific tungsten boride phases often requires careful control of the B/W ratio. For instance, a B/W ratio of 2.5 has been shown to yield high-purity WB2 at temperatures above 1400°C. nih.gov Increasing the B/W ratio to more than 4 leads to the formation of a mixture of WB2 and WB4. The formation of W2B is typically initiated at around 1000°C in tungsten-rich compositions. acs.org The sintering atmosphere also plays a critical role; inert atmospheres like argon or vacuum are commonly used to prevent oxidation at the high temperatures required for the reaction. acs.orgnih.gov

Table 1: Conventional Sintering Parameters for Tungsten Boride Synthesis

| Target Phase | B/W Molar Ratio | Sintering Temperature (°C) | Sintering Time | Atmosphere | Resulting Phases |

|---|---|---|---|---|---|

| W2B | >0.4 | ~1000 | 0-120 min | Argon | W2B initiated |

| WB, WB2 | 2 | >1400 | Not specified | Vacuum | WB and WB2 |

| WB2 (high purity) | 2.5 | >1400 | Not specified | Vacuum | High-purity WB2 |

| WB2, WB4 | >4 | >1400 | Annealing time dependent | Vacuum | WB2 and WB4 |

| WB2 Ceramic | 2.5 | 1800 | Not specified | Not specified | Phase-pure WB2 |

Self-Propagating High-Temperature Synthesis (SHS) and Double SHS Approaches

Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a technique that utilizes the exothermic nature of the reaction between precursors to sustain the synthesis process. google.commdpi.com Once initiated by an external heat source, a combustion wave propagates through the reactant mixture, converting it into the desired product. This method offers advantages such as short reaction times, high product purity, and energy efficiency. researchgate.net For tungsten boride synthesis, SHS can involve the borothermic reduction of tungsten oxides (e.g., WO3) or the direct reaction of elemental tungsten and boron. uspex-team.org

The Double SHS (D-SHS) approach is a refinement of the conventional SHS method, developed to enhance the purity of the final tungsten boride product. This two-stage process involves an initial SHS reaction, followed by a leaching step to remove impurities and byproducts. The purified intermediate product then undergoes a second SHS reaction to achieve a higher-purity final product. For example, W2B5 powder has been synthesized from a mixture of CaWO4, Mg, and B2O3 using a D-SHS process. uspex-team.org The first SHS product is leached with HCl to remove MgO, Mg3B2O6, and Ca3(BO3)2 phases. The resulting mixture of tungsten borides is then subjected to a second SHS reaction, followed by another leaching step, to yield a product with a significantly higher W2B5 content. uspex-team.org

Table 2: Examples of SHS and Double SHS Parameters for Tungsten Boride Synthesis

| Method | Reactants | Molar Ratio | Key Process Steps | Final Product Composition |

|---|---|---|---|---|

| SHS | WO3, B, W | WO3:B:W = 1:5.5:2 | Single-step SHS | Predominantly WB with minor W2B and W2B5 |

| SHS | WO3, B, W | WO3:B:W = 1:7.5:0.85 | Single-step SHS | Optimum formation of W2B5 |

| Double SHS | CaWO4, Mg, B2O3 | CaWO4:B2O3:Mg = 1:2.5:8 | 1. First SHS reaction. 2. HCl leaching. 3. Second SHS reaction with leached product, Mg, and B2O3. 4. Final HCl leaching. | 98.2 wt.% W2B5, 1.2 wt.% WB4, 0.6 wt.% WB |

Molten Salt Assisted Synthesis

Molten salt assisted synthesis is a versatile method that employs a molten salt as a medium for the synthesis of inorganic materials. In the context of tungsten boride synthesis, this technique offers several advantages over conventional solid-state reactions, including lower synthesis temperatures and the formation of fine, homogeneous powders. epma.com The molten salt acts as a solvent, facilitating the dissolution and diffusion of reactants, which enhances the reaction rate. epma.com

Various salt systems, such as NaCl-KCl and LiCl-KCl, have been successfully used for the synthesis of tungsten borides. For example, WB2 powders have been prepared at a significantly lower temperature of 1000°C in a NaCl-KCl molten salt medium compared to conventional solid-state methods. epma.com The molten salt can be easily removed after the reaction by washing with a suitable solvent, typically water. This method has also been employed to synthesize nanostructured tungsten borides, such as nanorods, by controlling the reaction parameters. epma.com

Table 3: Molten Salt Assisted Synthesis of Tungsten Borides

| Target Product | Precursors | Molten Salt System | Synthesis Temperature (°C) | Key Findings |

|---|---|---|---|---|

| WB2 powders | Not specified | NaCl-KCl | 1000 | Decreased synthesis temperature compared to solid-state reaction. |

| TNTB solid-solution nanopowders | Not specified | Not specified | 1100 | Successful synthesis of nanorods with diameters of 20-40 nm and lengths of 100-200 nm. |

| WB2-191 nanosheets | WCl6, NaBH4 | LiCl-KCl | 800 | Facile, one-step synthesis of nanosheet structures. |

| W2B5 and WB4 | WO3, B2O3 | KF-KCl | 760 | Electrochemical synthesis resulting in fine powders (<0.5 µm). |

High-Pressure Synthesis and Phase Stabilization

High-pressure synthesis techniques are powerful tools for the formation of novel materials and the stabilization of phases that are not accessible under ambient pressure conditions. The application of high pressure during the synthesis of tungsten borides can lead to the formation of denser crystal structures and unique material properties.

High-Pressure/High-Temperature Sintering

High-pressure/high-temperature (HPHT) sintering involves the simultaneous application of high pressure and high temperature to a powder compact. This technique can promote the formation of specific tungsten boride phases and can also be used to synthesize novel, high-pressure-stabilized phases. Theoretical calculations and experimental studies have shown that pressure can significantly influence the stability of different tungsten boride compounds. For example, while certain phases are stable at ambient pressure, others become thermodynamically favorable at elevated pressures. bohrium.com

Research has demonstrated that at 20 GPa, the stable phases in the W-B system include I4/m-W2B, I41/amd-WB, R-3m-WB2, and P63/mmc-2u-WB4. bohrium.com This indicates that high-pressure synthesis can be a viable route to produce these specific phases with high purity. The use of high pressure can also facilitate the synthesis of boron-rich tungsten borides, which are often challenging to produce under ambient conditions due to thermodynamic unfavorability. acs.org

Pressure-Assisted Densification Methods

Pressure-assisted densification methods, such as hot pressing and spark plasma sintering (SPS), are effective techniques for producing dense, bulk tungsten boride ceramics. These methods apply external pressure during the sintering process, which enhances densification by promoting particle rearrangement and plastic flow.

Hot Pressing involves heating the powder compact in a die while simultaneously applying uniaxial pressure. This technique has been used to prepare dense tungsten boride components. For the synthesis of tungsten tetraboride (WB4) ceramic powder, for example, a mixture of tungsten and boron powders is hot-pressed at temperatures between 1200-1600°C and pressures ranging from 10-100 MPa. powdermetallurgy.com

Spark Plasma Sintering (SPS) is a more advanced pressure-assisted sintering technique that utilizes a pulsed direct current and uniaxial pressure to achieve rapid densification at lower temperatures and shorter holding times compared to conventional methods. dtic.mil The pulsed current generates spark discharges between powder particles, leading to localized heating and cleaning of particle surfaces, which enhances sintering. SPS has been successfully employed to synthesize dense tungsten diboride (WB2) ceramics, sometimes with the addition of sintering aids like MgO to promote densification and refine the grain structure. researchgate.net

Table 4: Parameters for Pressure-Assisted Densification of Tungsten Borides

| Method | Material | Sintering Temperature (°C) | Pressure (MPa) | Holding Time (min) | Key Outcomes |

|---|---|---|---|---|---|

| Hot Pressing | WB4 | 1400 | 20 | 120 | Synthesis of WB4 block |

| Hot Pressing | WB4 | 1350 | 30 | 100 | Synthesis of WB4 block |

| Hot Pressing | WB4 | 1350 | 100 | 180 | Synthesis of WB4 block |

| Spark Plasma Sintering | WB2 | 1600 | 30 | 10 | Transformation of metastable AlB2-type WB2 to stable WB2 phase. |

| Spark Plasma Sintering | WB2 with 5 wt.% MgO | 1600 | 30 | 10 | Increased Vickers hardness due to grain refinement. |

Powder Metallurgy Routes

Powder metallurgy offers a versatile approach to fabricating bulk tungsten boride components. This route typically involves the synthesis of fine powders followed by a consolidation step to produce a dense, solid part.

Mechanical alloying (MA) and high-energy ball milling are top-down, solid-state powder processing techniques used to produce homogenous, fine-grained, and often nanocrystalline alloy powders from elemental or compound powders. In the synthesis of tungsten borides, high-purity tungsten and boron powders are subjected to intense mechanical energy within a high-energy mill. The repeated fracturing and cold welding of powder particles lead to intimate mixing at the atomic level, promoting chemical reactions and phase formation at temperatures much lower than conventional methods.

During high-energy ball milling, the severe plastic deformation induces a high density of crystal defects such as dislocations and grain boundaries, which enhance solid-state diffusion and facilitate the formation of tungsten boride phases. Key parameters influencing the final product include milling time, milling speed, ball-to-powder mass ratio, and the milling atmosphere (typically inert, like argon, to prevent oxidation). Research has shown that nanocrystalline tungsten diboride (WB2) powders can be successfully synthesized through this method. For example, high-energy ball milling of elemental tungsten and boron for 50 hours can yield WB2 powders with a crystallite size in the range of 5–10 nm. researchgate.net

Table 1: Parameters and Outcomes of High-Energy Ball Milling for Tungsten Boride Synthesis

| Parameter | Value/Condition | Outcome | Reference |

|---|---|---|---|

| Starting Materials | High-purity tungsten (W) and boron (B) powders | - | researchgate.net |

| Milling Time | 50 hours | Synthesis of WB2 powders | researchgate.net |

| Milling Atmosphere | Inert (e.g., Argon) | Prevention of oxidation | |

| Resulting Phase | AlB2-type WB2 | Metastable phase | researchgate.net |

This technique is highly effective for producing precursor powders with high reactivity, which is beneficial for subsequent consolidation steps.

Spark Plasma Sintering (SPS) is an advanced sintering technique used to consolidate powders into dense solids at lower temperatures and in significantly shorter times compared to conventional sintering methods. It utilizes a pulsed direct current (DC) that passes through a graphite (B72142) die and, in the case of conductive materials, through the powder compact itself. This process generates localized, high-temperature spark plasma between the powder particles, which cleans the particle surfaces and enhances diffusion, leading to rapid densification.

SPS is particularly effective for consolidating nanocrystalline powders, such as those produced by mechanical alloying, as it can retain the fine-grained microstructure by minimizing grain growth due to the short sintering times. In the fabrication of tungsten boride ceramics, mechanically alloyed WB2 powders are loaded into an SPS apparatus. The process parameters, such as sintering temperature, applied pressure, heating rate, and holding time, are critical in determining the final density and mechanical properties of the ceramic.

Research has demonstrated the successful consolidation of mechanically alloyed WB2 powders using SPS. For instance, sintering at 1600 °C under a pressure of 30 MPa for 10 minutes can produce dense WB2 ceramics. researchgate.net The resulting materials exhibit high relative densities and impressive mechanical properties. The addition of sintering aids, such as magnesium oxide (MgO), can further refine the grain structure and enhance properties like Vickers hardness. researchgate.net The rapid heating and short duration of SPS also allow for the transformation of metastable phases formed during milling (like AlB2-type WB2) into their stable counterparts. researchgate.net

Table 2: Spark Plasma Sintering Parameters and Resulting Properties of Tungsten Boride Ceramics

| SPS Parameter | Value | Resulting Property | Value | Reference |

|---|---|---|---|---|

| Sintering Temperature | 1600 °C | Relative Density | 90.33% - 97.46% | researchgate.net |

| Applied Pressure | 30 MPa | Flexural Strength | 51.5 MPa - 236.6 MPa | researchgate.net |

| Holding Time | 10 minutes | Fracture Toughness | 4.68 MPa·m¹/² - 7.66 MPa·m¹/² | researchgate.net |

Thin Film Deposition Techniques

Thin film deposition techniques are employed to create protective, wear-resistant, and hard coatings of tungsten borides on various substrates. These methods build the material layer by layer, offering precise control over thickness, composition, and microstructure.

Magnetron sputtering is a versatile physical vapor deposition (PVD) technique used to deposit high-quality thin films. In this process, a target of the material to be deposited (e.g., a sintered tungsten boride target) is bombarded with energetic ions from a plasma (typically argon). This bombardment causes atoms from the target to be ejected, or "sputtered," which then travel and condense onto a substrate, forming a thin film.

Direct Current (DC) Magnetron Sputtering: This method is suitable for conductive targets. A DC voltage is applied to the target to create the plasma. It has been used to deposit AlB2-type WB2 coatings that are dense and uniform with a columnar structure. pan.pl

Radio Frequency (RF) Magnetron Sputtering: RF sputtering is used for both conductive and insulating targets. An RF power source is used to generate the plasma, which prevents charge build-up on non-conductive targets. Studies have shown the deposition of WBx coatings using RF magnetron sputtering from sintered boron and tungsten targets onto substrates heated to temperatures ranging from 23 to 770 °C. researchgate.net Alloying with other transition metals like chromium during sputtering can produce superhard films, with hardness values reaching up to 50.4 ± 4.7 GPa. mdpi.com

Pulsed Laser Deposition (PLD): PLD uses a high-power pulsed laser to ablate a target material in a vacuum chamber, creating a plasma plume that deposits onto a substrate. This technique is known for its ability to maintain the stoichiometry of complex materials from the target to the film. Femtosecond pulsed laser deposition has been successfully used to prepare superhard tungsten tetraboride (WB4) films. acs.orgresearchgate.net These films, grown on substrates at 600 °C, have shown intrinsic hardness values in the superhard region of 42–50 GPa. acs.orgresearchgate.net

CVD and PVD represent two major families of deposition techniques for producing high-performance coatings.

Chemical Vapor Deposition (CVD): CVD involves the reaction or decomposition of gaseous precursor chemicals at a heated substrate surface to form a solid film. For tungsten boride coatings, this could involve reacting a tungsten-containing gas (like tungsten hexafluoride, WF6, or tungsten hexachloride, WCl6) with a boron-containing gas. tungsten-powder.comgoogle.com A hot-wire CVD method has been reported for preparing AlB2-type WB2 coatings by resistively heating an amorphous boron wire in an atmosphere of WCl6 and Argon at 800 °C. google.com CVD processes can produce conformal coatings on complex shapes and are used to create thick, fully dense layers. ultramet.com

Physical Vapor Deposition (PVD): PVD encompasses a range of vacuum deposition methods where a material is converted into a vapor phase, transported, and then condensed as a thin film on a substrate. aemdeposition.comkorvustech.com As discussed, magnetron sputtering is a primary PVD technique. Another common method is evaporation, where the source material is heated in a vacuum until it evaporates and deposits on the substrate. PVD coatings are valued for their hardness, wear resistance, and corrosion resistance, making them suitable for enhancing the surface properties of cutting tools and other components. wikipedia.org

Novel and Emerging Synthesis Pathways

Research into tungsten boride synthesis continues to explore innovative methods that offer advantages such as lower reaction temperatures, higher purity, and unique nanostructures.

Molten Salt Synthesis (MSS): This method utilizes a molten salt as a medium for chemical reactions. It can facilitate reactions at lower temperatures than solid-state routes and allows for control over the morphology of the final product. AlB2-type WB2 nanosheets have been successfully synthesized via a one-step molten salt method by reacting tungsten hexachloride (WCl6) and sodium borohydride (B1222165) (NaBH4) in a LiCl–KCl melt at 800 °C. acs.org This approach is noted for being a relatively mild, atmospheric pressure route. acs.org

Self-Propagating High-Temperature Synthesis (SHS): Also known as combustion synthesis, SHS is a technique where a highly exothermic reaction, once initiated by a local heat source, propagates through the reactants in the form of a combustion wave. This process is very rapid and energy-efficient. Tungsten borides like WB and W2B5 have been prepared using SHS, involving the concurrent borothermic reduction of tungsten trioxide (WO3) and the elemental reaction of tungsten with boron. researchgate.net

Solid-State Reaction: This is a more traditional but still widely used method involving the direct reaction between elemental powders at high temperatures. Tungsten and boron powders are mixed and heated in a vacuum or inert atmosphere. For example, heating tungsten and boron powders to 1400°C or higher can produce various tungsten boride phases. nanotrun.com By controlling the B/W molar ratio and temperature, different phases like WB2 can be selectively synthesized. researchgate.net

Boriding with Boron Nitride: A novel approach involves boriding metal powders at high temperatures. Single-phase W2B and WB have been prepared by reacting tungsten powder with hexagonal boron nitride (h-BN) at 1723 K in a vacuum or argon atmosphere. researchgate.net

Reaction of Tungsten with Boron Carbide and Decarburization

The synthesis of tungsten borides through the reaction of tungsten-containing precursors, such as tungsten carbide (WC), with boron carbide (B₄C) is a high-temperature process. This method relies on the chemical interaction between these two carbides to form tungsten boride phases, often accompanied by the release of carbon. The reaction typically requires significant thermal energy to proceed, often facilitated by methods like hot pressing or spark plasma sintering (SPS). researchgate.net

Research into boron carbide-based composites has shown that at elevated temperatures, tungsten carbide can react with boron carbide. For instance, in test processes conducted at 1800°C with a powder mixture of B₄C-TiB₂-(WC-Co), the formation of the tungsten boride phase W₂B₅ was observed, alongside graphite. enpress-publisher.com This indicates that the reaction proceeds with the displacement of carbon from the carbides. The sintering temperature is a critical parameter; it is suggested that sintering should not exceed 1600°C if the formation of W₂B₅ is to be avoided in certain composite systems. enpress-publisher.com

Decarburization, in the context of carbide chemistry, refers to the reduction of carbon content. tungsten-powder.com In this synthesis route, the formation of tungsten boride from tungsten carbide and boron carbide inherently involves a decarburization process where carbon is expelled from the crystal lattice of the reactants to form graphite or other carbonaceous phases. The reaction between boron carbide and tungsten carbide is known to require high temperatures to overcome the kinetic barriers associated with solid-state diffusion. researchgate.net

Preparation of Tungsten Boride Ceramics by Pressureless Sintering

Pressureless sintering is an advantageous method for producing tungsten boride ceramic components, as it allows for the fabrication of complex shapes that are not achievable with pressure-assisted techniques. osti.gov This process typically involves the compaction of tungsten boride powders followed by heating to a high temperature in a controlled atmosphere, without the application of external pressure.

A common approach involves a two-step method where tungsten boride powder, such as tungsten diboride (WB₂), is first synthesized via a solid-phase reaction between tungsten and boron powders at high temperature. jim.org.cnresearchgate.net The resulting WB₂ powder is then used to prepare the ceramic body through pressureless sintering. jim.org.cnresearchgate.net

The properties of the final ceramic are highly dependent on the initial composition and the sintering parameters. Research has shown that to obtain phase-pure WB₂ powder, a Boron/Tungsten (B/W) molar ratio of 2.5 is optimal. jim.org.cnnanotrun.com If the B/W molar ratio is increased, other phases such as WB₄ may appear in the product. nanotrun.com

The sintering temperature plays a crucial role in the densification and mechanical properties of the resulting WB₂ ceramic. As the sintering temperature increases, the apparent porosity decreases while the relative density increases, leading to significant improvements in mechanical properties. jim.org.cnresearchgate.net For instance, when the sintering temperature is raised to 1800°C, WB₂ ceramics with a relative density of 86.0% and a porosity of 5.2% can be achieved. jim.org.cnnanotrun.com This improvement in density is correlated with enhanced mechanical performance, including flexural strength and hardness. nanotrun.com The fracture behavior of the ceramic also evolves with temperature, shifting from primarily intergranular fracture at lower temperatures to transgranular fracture at higher temperatures. researchgate.netnanotrun.com

Table 1: Effect of Sintering Temperature on WB₂ Ceramic Properties

| Sintering Temperature (°C) | Relative Density (%) | Porosity (%) | Flexural Strength (MPa) | Vickers Micro-Hardness (MPa) |

|---|---|---|---|---|

| 1800 | 86.0 | 5.2 | 72 | 2088.5 |

This table presents data on the physical and mechanical properties of WB₂ ceramics prepared by pressureless sintering at a specific temperature, as detailed in the research findings. jim.org.cnresearchgate.net

Crystal Chemistry and Structural Elucidation of Tungstenborides

Stoichiometric Phases and Their Crystal Structures

The tungsten-boron system is characterized by several stoichiometric compounds, each with unique crystal structures that dictate their physical and chemical properties. aps.orguspex-team.org These phases range from tungsten-rich to boron-rich compounds, exhibiting a variety of structural motifs.

Tungsten Diboride (W2B) Systematics

Tungsten ditungsten boride (W2B), often referred to as the γ-phase, has been a subject of structural debate. For a long time, it was believed to possess a tetragonal Al2Cu-type structure with the space group I4/mcm. aps.orgresearchgate.net However, more recent computational studies have identified a different tetragonal structure with the space group I4/m as the thermodynamically stable phase at ambient conditions. aps.orgresearchgate.netrsc.org This I4/m structure is energetically slightly more favorable than the previously assumed I4/mcm structure. aps.org In the I4/m structure, each boron atom is coordinated with eight tungsten atoms, while each tungsten atom is surrounded by four boron atoms and three other tungsten atoms, indicating metallic W-W bonding. aps.org The theoretical stability of the I4/m phase of W2B is suggested to persist up to at least 50 GPa. rsc.org

Tungsten Monoboride (WB) Polymorphism

Tungsten monoboride (WB) is known to exist in at least two polymorphic forms: a low-temperature tetragonal α-WB (sometimes referred to as δ-WB) and a high-temperature orthorhombic β-WB. wikipedia.orgacs.org Both structures are built from bilayers of tungsten atoms but differ in the arrangement of their boron chains. acs.org In the α-WB phase, which has a space group of I41/amd, the boron chains are arranged orthogonally. aps.orgacs.org In contrast, the β-WB phase, with a Cmcm space group, features boron chains that are aligned along a single axis. uspex-team.orgacs.org Computational analyses have shown that the I41/amd structure of α-WB is the most stable phase at low temperatures. aps.org The energy difference between the α and β phases is small, which explains the transformation to the β-phase at higher temperatures. aps.org A novel stable phase, P-421m-WB, has also been predicted through ab initio evolutionary simulations. uspex-team.org

Tungsten Diboride (WB2) Structural Variants

Tungsten diboride (WB2) exhibits several structural variants. wikipedia.org It was initially thought to have a simple hexagonal AlB2-type structure (P6/mmm), but calculations have shown this structure to be dynamically unstable. aps.org Instead, a hexagonal structure with the space group P63/mmc is considered more stable. uspex-team.orgaps.org Another structural model for WB2 is a hybrid of the ReB2 and AlB2 structures, where half of the boron layers are corrugated, similar to ReB2, and the other half are planar, like in AlB2. ucla.edu Theoretical studies have also proposed other potential WB2 structures, including a rhombohedral R-3m phase and an orthorhombic Pmnn-2u phase, which are considered metastable but potentially synthesizable. aps.org

Boron-Rich Tungsten Boride Architectures (e.g., W2B3, WB3, WB4, WB5-x)

The boron-rich side of the tungsten-boron phase diagram includes several complex structures.

W2B3: A stable phase with the space group P21/m has been discovered through computational simulations. uspex-team.org Its structure features zigzag boron chains and puckered graphene-like boron layers, with tungsten atoms forming hexagonal networks around the zigzag chains. uspex-team.org

WB3: A thermodynamically stable rhombohedral R-3m structure has been predicted for WB3. aps.org This structure consists of planar graphite-like boron sheets stacked with an ABC... sequence, separated by honeycomb tungsten layers. aps.org

WB4: The structure of tungsten tetraboride (WB4) has been a topic of significant debate. pnas.org Early models proposed structures with defects and interstitial boron atoms. rsc.org However, recent studies combining experimental and theoretical approaches have established a stoichiometric WB4 with a hexagonal P63/mmc crystal structure. rsc.org This structure is composed of flat, close-packed hexagonal layers of tungsten atoms alternating with covalently bonded boron networks. These boron networks consist of two puckered layers of condensed six-membered rings in a chair-like conformation. rsc.org Theoretical calculations suggest that this WB4 phase becomes stable at pressures above approximately 1 GPa. uspex-team.orgrsc.org

WB5-x: A boron-rich phase, often denoted as WB5-x, has been synthesized and characterized. nih.govresearchgate.net This phase, previously misidentified as "WB4", is distinct from the theoretically predicted stable WB4 structure. nih.gov Its structure is pseudohexagonal with an orthorhombic space group (Pnnm) and is characterized by a boron deficit. nih.gov The structure contains triangular boron units, and the most stable composition is found to be around WB4.2. nih.gov

Structural Ambiguities and Challenges in Boron Atom Localization

A significant challenge in the structural elucidation of tungsten borides is the difficulty in accurately locating the boron atoms using conventional X-ray diffraction (XRD). aps.orgpnas.org This difficulty arises from the low scattering cross-section of boron atoms compared to the much heavier tungsten atoms. aps.org This can lead to ambiguities in determining the precise positions and occupancies of boron sites, often resulting in conflicting structural models. pnas.orgaps.org

Furthermore, the tendency of boron to form various complex and sometimes disordered substructures, including chains, layers, and three-dimensional networks, adds to the complexity. researchgate.net The presence of defects, such as vacancies and interstitial atoms, particularly in boron-rich phases, further complicates structural determination. aps.orgresearchgate.net To overcome these challenges, researchers often employ a combination of techniques, including neutron diffraction, which is more sensitive to light elements like boron, and advanced computational modeling, such as density functional theory (DFT) and evolutionary structure prediction algorithms. pnas.orgaps.organsto.gov.au These combined approaches have been crucial in resolving long-standing structural debates, as seen in the case of WB4. pnas.orgrsc.org

Interatomic Bonding and Boron Substructure Configurations

The bonding in tungsten borides is a complex mixture of metallic, covalent, and ionic interactions. The metallic character arises primarily from the W 5d states, which dominate the density of states at the Fermi level, leading to the observed electrical conductivity of these materials. uspex-team.orgresearchgate.net

Covalent bonding is a defining feature, particularly within the boron substructures. Boron atoms exhibit a remarkable ability to form strong covalent bonds with each other, creating a diverse array of configurations. researchgate.net These configurations range from isolated boron atoms in the most metal-rich phases to one-dimensional zigzag and linear chains in monoborides. uspex-team.orgacs.org As the boron content increases, two-dimensional structures like planar or puckered hexagonal (graphene-like) sheets become prevalent in diborides and higher borides. ucla.edursc.orgatomic-scale-physics.de In the most boron-rich phases, these layers can be interconnected to form complex three-dimensional networks. rsc.org The strength of these B-B covalent bonds is a key contributor to the high hardness and stability of tungsten borides.

An element of ionic bonding also exists due to the transfer of electrons between tungsten and boron. researchgate.net However, in some multicomponent borides, the presence of other transition metals can lead to a deficiency of electrons available for the B-B bonds, potentially weakening them. acs.org The interplay of these bonding types and the specific configuration of the boron substructure ultimately determine the unique properties of each tungsten boride phase.

One-Dimensional Boron Chains

In tungsten borides with lower boron content, the boron atoms form one-dimensional (1D) chains within a three-dimensional metallic tungsten frame.

Tungsten Monoboride (WB): This compound is a prime example of a structure containing 1D boron substructures. acs.org It exists in multiple forms, including a low-temperature tetragonal phase (α-WB) and a high-temperature orthorhombic phase (β-WB). acs.orgwikipedia.org Both phases are built upon bilayers of tungsten atoms, but they differ in the arrangement of the boron chains. acs.org In the α-WB structure (space group I4₁/amd), the zigzag boron chains are arranged orthogonally, alternating their direction between layers. acs.orguspex-team.org In the β-WB phase (space group Cmcm), the boron chains are all aligned parallel to each other. acs.org This crystal habit, with strong covalent B-B bonds forming chains, can lead to the growth of nanowires along the direction of these chains. escholarship.org The structure of a newly predicted stable phase, P4̅2₁m-WB, also features zigzag boron chains. uspex-team.org

Two-Dimensional Boron Layers and Networks

As the boron-to-tungsten ratio increases, the boron atoms polymerize into two-dimensional (2D) layers and networks, which are typically sandwiched between layers of tungsten atoms. These boron sheets can be planar, puckered, or corrugated.

Tungsten Diboride (WB₂): The crystal structure of WB₂ (space group P6₃/mmc) is characterized by alternating flat and corrugated or puckered boron sheets situated between layers of metal atoms. acs.orgscispace.com The presence of the easily slipped flat boron sheets is thought to limit its hardness compared to other borides. acs.org An AlB₂-type structure (space group P6/mmm) with planar honeycomb boron sheets has been investigated for WB₂, but calculations suggest it is dynamically unstable and unlikely to exist as a pure phase, though boron defects might play a role in its potential formation. scispace.comacs.org

Tungsten Triboride (WB₃): WB₃ (space group P6₃/mmc) is often described as having a structure composed of two-dimensional, planar, graphene-like boron (borophene) nets sandwiched between tungsten layers. researchgate.netutexas.edu However, it is frequently found to be a metastable phase where the edges of its grains can easily form tungsten atom deletions, leading to the actual composition being W₁₋ₓB₃. tungsten-boride.com

Boron-Rich Phases (WB₂₊ₓ, WB₅.₁₄): In more complex, boron-rich phases, the 2D networks become more intricate. For instance, the definitively resolved structure of WB₂.₃₄ features staggered planar boron layers and wrinkled boron bonding, which are crucial for its stability. researchgate.netattelements.com

Interactive Table: Structural Characteristics of Tungsten Borides with 1D and 2D Boron Networks

| Compound | Boron Substructure | Space Group | Key Structural Features |

|---|---|---|---|

| α-WB | 1D Zigzag Chains | I4₁/amd | Orthogonally alternating boron chains between tungsten bilayers. acs.orguspex-team.org |

| β-WB | 1D Zigzag Chains | Cmcm | Parallel-aligned boron chains between tungsten bilayers. acs.org |

| WB₂ | 2D Layers | P6₃/mmc | Alternating flat and corrugated/puckered boron sheets. acs.orgscispace.com |

| WB₃ | 2D Layers | P6₃/mmc | Planar, graphene-like boron sheets between tungsten layers. researchgate.netutexas.edu |

| WB₂.₃₄ | 2D Layers | - | Staggered planar boron layers and wrinkled boron bonding. researchgate.netattelements.com |

Three-Dimensional Boron Frameworks

In certain tungsten borides, particularly those with a high boron content or specific interstitial features, the boron atoms form a three-dimensional (3D) covalent network.

Tungsten Tetraboride (WB₄): The structure of WB₄ (space group P6₃/mmc) has been a subject of considerable debate but is often described as possessing a three-dimensional boron network. researchgate.netaip.orgaip.org This framework is composed of short, strong B-B covalent bonds, including boron dimers that connect the two-dimensional hexagonal boron planes, creating a more isotropic, rigid network. researchgate.netscispace.comaps.org This 3D covalent network is considered a key contributor to its high hardness. researchgate.netaps.org

Interstitial-Strengthened WB₃₊ₓ: While ideal WB₃ has 2D boron sheets, the introduction of interstitial boron atoms into the tungsten layers can transform the bonding into a 3D covalent framework. aip.org These interstitial atoms form vertical connections with the upper and lower boron layers, thereby strengthening the material. aip.org

Predicted Pmmn-WB₅: Theoretical predictions have identified a potential WB₅ phase with an orthorhombic structure (space group Pmmn) that features a remarkable 3D boron framework. uspex-team.org This framework is composed of short, strong B-B bonds, which is a key indicator of potential superhardness. uspex-team.org

Role of Interstitial Boron Trimer Occupancy

Recent advanced structural studies have revealed that in some boron-rich, tungsten-deficient phases, the crystal structure is stabilized by the presence of interstitial boron trimers. researchgate.netattelements.comaps.org This discovery has been crucial in resolving long-standing ambiguities about the structures of the highest borides of tungsten.

In phases identified as WB₄.₂ and WB₅.₁₄, these boron trimers (B₃ units) occupy vacant tungsten sites within the crystal lattice. researchgate.netattelements.comaps.orgresearchgate.net The presence of these trimers is not random and has profound effects on the crystal structure. For example, in WB₅.₁₄, the occupation of vacant W:2b sites by boron trimers alters the crystal symmetry. researchgate.netattelements.com

Furthermore, this interstitial arrangement leads to the formation of complex polyhedral bonding. Neutron diffraction studies have provided strong evidence for the formation of slightly distorted boron cuboctahedra, which appear to be dependent on the defective nature of the tungsten sublattice. pnas.org This creates a unique structural hybrid that serves as a missing link between the simpler MB₂ and more complex MB₁₂ type borides. pnas.org

Defect Chemistry and Atomic Deficiency in Boron-Rich Phases

The structural stability and properties of boron-rich tungsten borides are intimately linked to defect chemistry, including both atomic vacancies and non-stoichiometry. Many of these phases are thermodynamically unfavorable at ambient pressure and are often characterized by fractional occupancy of atomic sites. researchgate.netpnas.org

Research has shown that compositions previously denoted as WB₄ are often better described as non-stoichiometric or defective phases like W₁₋ₓB₃ or WB₃₊ₓ. tungsten-boride.comaip.orgnih.gov The stability of these structures is not merely a function of their geometry but is governed by electronic factors, specifically the achievement of an optimal valence-electron concentration. researchgate.netattelements.com

Definitive structural resolutions using neutron diffraction have identified unique, stable compositions such as WB₅.₁₄ and WB₂.₃₄, whose stability is directly related to their specific atomic deficiencies. researchgate.netattelements.com For example, in WB₄.₂, a nonrandom distribution of tungsten vacancies is crucial for optimizing the electronic structure at the Fermi level, which in turn enhances bonding strength and contributes to the material's hardness. researchgate.net The formation of tungsten vacancies in WB₃ can also lead to more stable and harder structures compared to simply adding more boron. tungsten-boride.comarxiv.org

This interplay between stoichiometry, vacancies, and interstitial atoms is a defining characteristic of the crystal chemistry of boron-rich tungsten borides and is a key area of research for designing new materials with tailored properties. researchgate.netpnas.org

Interactive Table: Defect Chemistry in Boron-Rich Tungsten Borides

| Phase Notation | Primary Defect Type | Key Structural Implication | Resolved Composition Example |

|---|---|---|---|

| W₁₋ₓB₃ | Tungsten Vacancy | Fractional occupancy of tungsten sites between planar boron layers. nih.gov | W₁₋ₓB₃ tungsten-boride.com |

| WB₃₊ₓ | Interstitial Boron | Extra boron atoms occupy sites in the tungsten layers, creating 3D B-B bonding. aip.org | - |

| WB₄.₂ | W Vacancy & B Trimer | Interstitial B₃ trimers occupy vacant W sites, forming polyhedra. aps.orgpnas.org | WB₄.₂ aps.org |

| WB₅₋ₓ | Boron Vacancy & B Trimer | Boron triangles replace some tungsten atoms, with stability dependent on the arrangement and concentration. nih.gov | WB₅.₁₄ researchgate.netattelements.com |

Thermodynamic Stability and Phase Diagram Analysis

Computational Derivations of Enthalpies of Formation

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for determining the enthalpies of formation for various tungsten boride stoichiometries. rsc.org The enthalpy of formation (ΔH) for a compound W₁₋ₓBₓ is calculated relative to the energies of its constituent elements in their stable bulk forms (body-centered cubic for tungsten and α-rhombohedral for boron). uspex-team.orgarxiv.org This is expressed by the formula:

ΔH(W₁₋ₓBₓ) = H(W₁₋ₓBₓ) - [(1-x)H(W) + xH(B)] uspex-team.org

A negative enthalpy of formation indicates that the compound is stable with respect to decomposition into its elemental constituents. rsc.org Numerous theoretical studies have been conducted to calculate the formation enthalpies for both experimentally known and hypothetical tungsten boride phases. uspex-team.orgresearchgate.net For instance, at zero Kelvin, calculations have identified several new potential phases, such as Cm-W₄B₃, C2-W₆B₅, Pm-W₄B₇, and Pmmn-WB₅. uspex-team.org

Convex Hull Analysis for Stable and Metastable Phases

A convex hull diagram is a graphical representation of the formation enthalpy of various compounds in a binary (or higher order) system as a function of composition. rsc.org In the context of the W-B system, this analysis is crucial for identifying the thermodynamically stable phases. uspex-team.org A phase is considered thermodynamically stable if its formation enthalpy lies on the convex hull, meaning it has a lower energy than any other phase or combination of phases at the same composition. rsc.orguspex-team.org Phases with formation enthalpies above the convex hull are deemed metastable or unstable. rsc.orgresearchgate.net

At zero Kelvin and ambient pressure, the convex hull for the W-B system confirms the stability of experimentally known phases like W₂B and WB. uspex-team.org Computational studies using evolutionary algorithms like USPEX have also predicted new stable phases. uspex-team.orguspex-team.org For example, a new phase, P4̅2₁m-WB, was found to be more thermodynamically stable than the known α-WB phase by 12 meV/atom. uspex-team.org Similarly, another novel structure, P2₁/m-W₂B₃, was identified as a stable phase at ambient pressure. uspex-team.org

The inclusion of zero-point energy (ZPE) can influence the stability predictions. For instance, the Pmmn-WB₅ phase is metastable by 15 meV/atom without considering ZPE, but it becomes stable when ZPE is taken into account. researchgate.net Conversely, the previously predicted WB₄ phase is shown to be metastable, lying 37 meV/atom above the convex hull. uspex-team.orgresearchgate.net

The table below summarizes some of the predicted stable and metastable tungsten boride phases from convex hull analysis.

| Phase | Space Group | Status at 0 K (Ambient Pressure) | Reference(s) |

| W₂B | I4/m | Stable | uspex-team.org |

| α-WB | I4₁/amd | Stable | uspex-team.orguspex-team.org |

| β-WB | Cmcm | Stable | uspex-team.org |

| WB₂ | P6₃/mmc-2u | Stable | uspex-team.org |

| WB₃ | R-3m | Stable | uspex-team.orgaps.org |

| P4̅2₁m-WB | P4̅2₁m | Stable | uspex-team.orguspex-team.org |

| P2₁/m-W₂B₃ | P2₁/m | Stable | uspex-team.org |

| WB₄ | P6₃/mmc | Metastable | uspex-team.orgresearchgate.net |

| Pmmn-WB₅ | Pmmn | Stable (with ZPE) | uspex-team.orgresearchgate.net |

| Cm-W₄B₃ | Cm | Stable | uspex-team.org |

Pressure-Composition Phase Diagrams and Phase Transitions

Pressure is a critical variable that can significantly alter the phase stability of materials, leading to the formation of new, denser structures. uspex-team.org Pressure-composition phase diagrams for the W-B system have been constructed using first-principles calculations to predict stable phases at elevated pressures. uspex-team.org

At ambient pressure, stable phases include I4/m-W₂B, P4̅2₁m-WB, P2₁/m-W₂B₃, P6₃/mmc-2u-WB₂, and R-3m-WB₃. uspex-team.org As pressure increases, the landscape of stable phases changes. By 20 GPa, the set of stable compounds transforms to I4/m-W₂B, I4₁/amd-WB, R-3m-WB₂, and P6₃/mmc-2u-WB₄, and these phases remain stable up to at least 40 GPa. uspex-team.org At 60 GPa, the most stable phases are predicted to be WB-WB and WB₂-WB₂, while at 100 GPa, WB-WB, WB₂-AlB₂, and WB₄ become the ground state phases. rsc.orgresearchgate.net

High-Pressure Induced Structural Transformations

High pressure can induce structural transformations in tungsten borides. For example, the experimentally observed WB₂ phase with a P6₃/mmc structure transforms into an R-3m phase at approximately 9.2-10 GPa. uspex-team.org The P2₁/m-W₂B₃ phase remains stable up to about 18 GPa before it becomes metastable. uspex-team.org

Experimental studies using diamond anvil cells have explored the behavior of specific phases under high pressure. WB, for instance, maintains its crystal structure up to 63.7 GPa. researchgate.net Similarly, WB₄ remains in its hexagonal phase up to 58.4 GPa, although a reversible, discontinuous change in the c/a lattice parameter ratio is observed around 42 GPa, suggesting lattice softening in the c-direction. aps.orgaps.org The synthesis of certain phases, like WB₂ with an AlB₂-type structure, may be achievable only under high-pressure conditions. rsc.org The formation of boron-rich phases like WB₂₊ₓ and WB₃₊ₓ, which are thermodynamically unfavorable at ambient pressure, can be achieved through high-pressure reactions. acs.org

Temperature-Dependent Phase Stability Studies

Temperature significantly influences the thermodynamic stability of tungsten boride phases. The Gibbs free energy, which includes vibrational contributions, is considered when evaluating stability at elevated temperatures. nih.gov Temperature-composition phase diagrams have been calculated using quasi-harmonic (QHA) and anharmonic (AHA) approximations to predict phase stability across a range of temperatures. uspex-team.orgresearchgate.net

These studies indicate that some phases have wide stability ranges. For example, the newly predicted WB₅ phase is thermodynamically stable across the entire temperature range studied, up to at least 2400 K, suggesting it can be synthesized and used at very high temperatures. uspex-team.org In contrast, other phases like WB₂ and WB₃ become unstable at high temperatures (around 2000 K). uspex-team.org WB₄, which is metastable at low temperatures, is predicted to become stable at high temperatures. nih.gov WB₂ has a high melting point of approximately 2900°C, highlighting its excellent thermal stability. noahchemicals.com Some tungsten boride powders are reported to be thermally stable in air up to about 400°C. nih.gov

Ternary and Higher Order Phase Equilibria (e.g., W-B-C System)

The introduction of a third element, such as carbon, creates a ternary system with more complex phase equilibria. The W-B-C system has been investigated experimentally using techniques like X-ray diffraction, melting point analysis, and metallography. dtic.mildtic.mil

Key findings for the W-B-C system include:

No Ternary Phases: No unique ternary compounds are formed within the system. dtic.mildtic.mil

Low Mutual Solubilities: The mutual solubilities between the carbide and boride phases are minimal. dtic.mildtic.mil

Two-Phase Equilibria: At temperatures below 2000°C, the solid-state equilibria are characterized by several two-phase regions, including W₂B-W₂C, W₂B-WC, WC-WB, WB-C, W₂B₅-C, W₂B₅-B₄C, and WB₄-B₄C. dtic.mildtic.milresearchgate.net

High-Temperature Reaction: Above 2150°C, the W₂B-WC equilibrium is replaced by a W₂C-WB equilibrium. dtic.mildtic.mil

Isothermal Reactions: A total of fifteen ternary isothermal reactions have been identified, comprising five pseudobinary eutectic equilibria, six ternary eutectics, and four Class II ternary four-phase reactions. dtic.mildtic.mil

These findings are crucial for applications involving tungsten borides in carbon-containing environments, such as in composite materials.

Volatility Diagrams and High-Temperature Stability Regimes

Volatility diagrams are essential for understanding the stability of materials in high-temperature, reactive environments, particularly in the presence of oxygen. These diagrams plot the partial pressures of various gaseous species as a function of the partial pressure of a reactant gas (like O₂) at a given temperature.

For tungsten boride, volatility diagrams have been calculated at temperatures such as 1300°C, 1800°C, and 2200°C to predict its oxidation behavior. researchgate.net These diagrams show the thermodynamically favorable solid and gaseous products under different oxygen partial pressures. For example, at 2400°C, metallic tungsten (W) is stable up to an oxygen partial pressure of 10⁻³ Pa, but this stability limit decreases to 10⁻¹⁰ Pa at 1300°C. researchgate.net At lower temperatures and higher oxygen pressures, tungsten oxides like WO₃ become the more stable products. researchgate.net This information is vital for determining the operational limits of tungsten boride components in high-temperature oxidizing atmospheres, such as those in aerospace applications or advanced furnace systems. noahchemicals.comnanorh.comnanorh.com

Electronic Structure and Chemical Bonding in Tungstenborides

Electronic Band Structure Calculations

Electronic band structure calculations are fundamental to understanding the electronic properties of materials. For tungsten borides, these calculations consistently reveal their metallic nature.

Analysis of Fermi Level and Metallicity

Across various tungsten boride phases, including WB, W2B, WB2, WB3, and WB4, electronic band structure calculations show that several bands cross the Fermi level (E_F). uspex-team.orgarxiv.org This crossing signifies the absence of a bandgap, which is a hallmark of metallic character. uspex-team.org The presence of electrons at the Fermi level allows for electrical conductivity. aip.org For instance, in the hP24-WB3 phase, multiple bands traversing the Fermi level confirm its metallic nature. arxiv.org Similarly, theoretical studies on W2B-W2B and WB also indicate their metallic properties. researchgate.net The metallic character is a common feature among various tungsten borides, as confirmed by ab initio calculations for compounds like WB2, α-W2B5, and ε-WB2. researchgate.net

Multiple Dirac Cones in Two-Dimensional Systems

Recent research has highlighted the existence of fascinating electronic features in two-dimensional (2D) tungsten boride systems. Specifically, a 2D WB4 lattice has been shown to host multiple Dirac cones near the Fermi level. researchgate.netrsc.orgacs.org These Dirac cones, which are points where the valence and conduction bands meet linearly, are associated with very high electron mobility. The presence of these multiple Dirac cones suggests that 2D tungsten boride can transfer electrons efficiently in all directions. researchgate.netrsc.org This characteristic is not unique to WB4, as other 2D transition metal borides have also been identified as Dirac materials. researchgate.net The Fermi velocities associated with these Dirac cones in WB4 are considerable, further emphasizing the potential for high electronic transport. researchgate.netrsc.org

Density of States (DOS) and Site-Projected DOS Analysis

The density of states (DOS) provides crucial information about the distribution of electronic states at different energy levels. In tungsten borides, the total DOS at the Fermi level is primarily dominated by the 5d states of tungsten atoms. uspex-team.orgresearchgate.net This dominance of W 5d states is the principal reason for the observed metallicity in these compounds. uspex-team.org

Site-projected DOS (pDOS) analysis allows for a more detailed understanding by separating the contributions of different atoms and orbitals. Studies on various tungsten borides reveal a significant overlap and hybridization between the tungsten 5d orbitals and the boron 2p orbitals. uspex-team.orgaip.orgresearchgate.net This hybridization is a key feature of the electronic structure of these materials. For instance, in W2B, WB, and W2B5, the interplay between W 5d and B 2p states is evident from both experimental soft X-ray spectroscopy and theoretical calculations. researchgate.netsci-hub.ru The strong hybridization between the B-p and W-d states near the Fermi level is responsible for the strong adsorption energy of boron on tungsten surfaces. aip.orgresearchgate.net

Interplay of Tungsten d-orbitals and Boron p-orbitals in Hybridization

The hybridization between tungsten's d-orbitals and boron's p-orbitals is a defining characteristic of the chemical bonding in tungsten borides. This d-p hybridization leads to the formation of strong covalent bonds, which contribute significantly to the stability and hardness of these materials. uspex-team.orgresearchgate.net The interaction involves the overlap of the partially filled d-orbitals of tungsten with the p-orbitals of the neighboring boron atoms. researchgate.net This d-sp hybridization can result in surprising electronic properties and catalytic activities. researchgate.net In the context of 2D WB4, the p-orbitals of the borophene subunits, in conjunction with the d-orbitals of tungsten, play a crucial role in modulating the d-band center, which is important for its catalytic performance. researchgate.netrsc.org This strong interaction between W 5d and B 2p orbitals is a recurring theme in the electronic structure of tungsten borides. uspex-team.org

Nature of Chemical Bonds: Covalent, Ionic, and Metallic Contributions

The chemical bonding in tungsten borides is a complex mixture of covalent, ionic, and metallic contributions.

Covalent Bonding: Strong covalent bonds are a dominant feature, particularly between boron atoms (B-B) and between tungsten and boron atoms (W-B). uspex-team.orgjh.edu The hybridization of W 5d and B 2p orbitals is a clear indicator of the covalent nature of the W-B bonds. uspex-team.org In boron-rich phases like WB, WB2, and WB3, strong B-B covalent bonds are evidenced by high electron localization function (ELF) values (0.8-0.9) between adjacent boron atoms. rsc.org The presence of a rigid covalent boron skeleton is considered a key factor in the high hardness of these materials. jh.edu

Ionic Bonding: An ionic component to the bonding also exists due to the difference in electronegativity between tungsten and boron. Electrons tend to transfer from tungsten to boron atoms, resulting in some degree of ionic character in the W-B bond. rsc.org This charge transfer leads to the formation of weak ionic bonds due to a lack of electrons in the boron sublattices. researchgate.net

Metallic Bonding: The metallic character arises from the delocalized electrons in the conduction band, primarily from the tungsten 5d orbitals. uspex-team.orgaip.org The W-W bonds in tungsten borides exhibit metallic characteristics, with ELF values around 0.4-0.5, which is typical for metallic systems. rsc.org This metallic bonding is responsible for the electrical conductivity of these materials. aip.org

Computational Materials Science and Theoretical Predictions for Tungstenborides

Ab Initio and First-Principles Calculations

Ab initio and first-principles calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, have been instrumental in elucidating the complex crystal structures and properties of tungsten borides. aps.orgaps.org These computational approaches have been critical in resolving experimental ambiguities and predicting new, potentially synthesizable compounds. aps.orgaps.org

Density Functional Theory (DFT) is a widely used first-principles method for investigating the electronic structure and properties of materials. In the study of tungsten borides, DFT calculations have been extensively applied to determine phase stability, mechanical properties, and electronic characteristics. rsc.orgresearchgate.net Researchers have used DFT to calculate formation enthalpies, which indicate the thermodynamic stability of different tungsten boride compounds. aps.org By comparing the formation enthalpies of various structures, scientists can construct convex hulls to identify the most stable phases at a given pressure. aps.orgrsc.org

DFT is also used to investigate the electronic density of states (DOS), revealing the nature of chemical bonding within the material. researchgate.net For instance, calculations have shown that the metallicity of many tungsten borides is primarily due to the contribution of Tungsten 5d states at the Fermi level. researchgate.netuspex-team.org Furthermore, DFT is employed to compute the elastic constants of tungsten borides, which are crucial for predicting their mechanical behavior, such as hardness and ductility. researchgate.netscientific.net

The complexity of the tungsten-boron system, with its numerous possible stoichiometries and crystal structures, makes experimental determination challenging. aps.org Evolutionary algorithms, such as the Universal Structure Predictor: Evolutionary Xtallography (USPEX) code, have emerged as powerful tools for global structural optimization. aps.orguspex-team.orguspex-team.org These algorithms systematically explore a wide range of chemical compositions and atomic arrangements to identify thermodynamically stable and metastable structures. aps.orguspex-team.org

The USPEX method, often combined with DFT calculations for energy evaluation, has been successfully used to explore the W-B system. uspex-team.orgresearchgate.net This approach has not only confirmed known stable compounds but has also led to the discovery of novel, previously unknown phases. uspex-team.orgnih.gov The algorithm works by generating a population of random structures and then iteratively applying "evolutionary" operations like heredity, mutation, and permutation to create new generations of structures, eventually converging on the lowest-energy configurations. uspex-team.orgarxiv.org This predictive power accelerates the discovery of new materials with potentially superior properties. uspex-team.org

Prediction of Novel Stable and Metastable Tungstenboride Phases

A significant achievement of computational materials science has been the prediction of new stable and metastable phases of tungsten borides. Through systematic ab initio variable-composition evolutionary simulations, researchers have identified several novel compounds at ambient and elevated pressures. uspex-team.orgnih.gov

At ambient pressure and zero Kelvin, calculations have uncovered two new stable phases: P4̅21m-WB and P21/m-W2B3. uspex-team.orgnih.gov Additionally, three nearly stable (low-enthalpy metastable) phases have been predicted: R3m-W2B5, Ama2-W6B5, and Pmmn-WB5. uspex-team.orgnih.gov The predicted P4̅21m-WB phase is notably harder than the experimentally known α and β phases of WB. uspex-team.orgnih.gov The Pmmn-WB5 phase is predicted to have a remarkable hardness, reaching 44.9 GPa. uspex-team.org Subsequent calculations that included zero-point energy and vibrational entropy have suggested that this extraordinary Pmmn-WB5 material is thermodynamically stable and suitable for practical applications. uspex-team.orguspex-team.org

These evolutionary searches have also clarified the stability of previously debated compounds. For example, it was revealed that the much-discussed WB4 becomes stable in the P63/mmc phase at pressures above approximately 1 GPa, not at ambient pressure as previously thought. uspex-team.orgnih.gov The prediction of these novel phases provides experimentalists with concrete targets for synthesis, opening avenues for developing new superhard materials. aps.orgaps.org

| Predicted Phase | Space Group | Status at Ambient Pressure | Predicted Vickers Hardness (GPa) |

| P4̅21m-WB | P4̅21m | Stable | 31.2 |

| P21/m-W2B3 | P21/m | Stable | 31.7 |

| R3m-W2B5 | R-3m | Nearly Stable (Metastable) | - |

| Ama2-W6B5 | Ama2 | Nearly Stable (Metastable) | - |

| Pmmn-WB5 | Pmmn | Nearly Stable (Metastable) | 44.9 |

| P63/mmc-WB4 | P63/mmc | Metastable (Stable > 1 GPa) | - |

Data sourced from Zhao et al. (2018). uspex-team.org

Computational Modeling of Mechanical Response and Elastic Properties

Computational modeling is a powerful tool for predicting the mechanical response of materials before they are synthesized, saving significant time and resources. For tungsten borides, these models provide crucial data on their potential as superhard materials.

The bulk modulus is a measure of a material's resistance to compression. A high bulk modulus is often associated with high hardness. First-principles calculations have been used to predict the bulk modulus of various tungsten boride phases. aps.orgaip.org

For example, theoretical studies predicted a bulk modulus of approximately 350 GPa for WB, significantly higher than the 266.9 GPa determined from early ultrasonic experiments on bulk samples. aip.org Later radial x-ray diffraction experiments under non-hydrostatic compression up to 60.4 GPa yielded a bulk modulus of 417 ± 18 GPa, which is more consistent with the theoretical predictions and demonstrates that WB is a highly incompressible material. aip.org Similarly, calculations for WB4 have predicted bulk modulus values ranging from 292.7 to 324.3 GPa. aps.orgaps.org Experimental high-pressure X-ray diffraction studies on WB4 have found values in the range of 304 to 326 GPa, showing good agreement with theoretical predictions. aps.org

The table below summarizes some of the predicted and experimental bulk modulus values for different tungsten boride phases.

| Compound | Predicted Bulk Modulus (GPa) | Experimental Bulk Modulus (GPa) |

| WB | ~350 aip.org | 266.9 (ultrasonic) aip.org, 417 ± 18 (RXRD) aip.org |

| WB2 (ReB2-type) | - | - |

| WB3 | 291 aps.org | - |

| WB4 | 292.7 - 324.3 aps.org | 304 ± 10 aps.org, 326 ± 3 aps.org |

Anisotropic compression refers to the directional dependence of a material's response to pressure. In hexagonal crystals like some tungsten borides, compressibility can differ along the crystallographic axes. Computational studies can predict this behavior by calculating the full elastic tensor. While detailed computational studies on the anisotropic compression of all tungsten boride phases are not widely available, related research and some specific findings offer insights. For instance, a study on TaB, a related transition metal boride, showed slightly anisotropic compression behavior. researchgate.net

For tungsten borides, the unique covalent bonding network in WB4, with B-B bonds aligned along the c-axis, is expected to result in a more isotropic structure compared to materials like ReB2. aps.org However, high-pressure synchrotron X-ray diffraction experiments on WB4 have observed a reversible, discontinuous change in the c/a ratio at approximately 42 GPa, suggesting a lattice softening in the c-direction above this pressure. aps.org This indicates a form of anisotropic response under high compression. Computational modeling plays a key role in understanding the electronic and structural origins of such phenomena.

Advanced Characterization Techniques for Tungstenborides

Diffraction-Based Structural Probes

Diffraction methods are paramount for elucidating the atomic arrangement within the crystal lattice of tungsten borides. By analyzing the way these materials scatter radiation, detailed information about their phase and structure can be obtained.

X-ray Diffraction (XRD) is a primary and indispensable tool for the characterization of tungsten borides. It is routinely employed for phase identification, confirming the successful synthesis of a desired tungsten boride phase and assessing its purity. nih.govucla.edu The resulting diffraction pattern serves as a fingerprint for the material's crystal structure.

However, determining the precise crystal structures of tungsten borides from XRD patterns presents challenges. This is primarily due to the small X-ray scattering cross-section of boron atoms compared to tungsten atoms, which makes accurately pinpointing the boron positions within the lattice difficult. aps.orgnih.gov This issue is further complicated by the versatile bonding capabilities of boron, which can form a variety of network structures, leading to numerous possible crystallographic configurations. aps.org To overcome these limitations, researchers often combine experimental XRD data with theoretical calculations. By comparing the measured XRD patterns with patterns simulated from structures predicted by methods like Density Functional Theory (DFT), a more accurate structural assignment can be achieved. aps.orgnih.gov This integrated approach has been successfully used to identify and refine the structures of various phases, including W₂B, WB, WB₂, and WB₃. aps.org Furthermore, single-crystal XRD has proven to be a powerful technique, enabling the precise structural determination of stoichiometric WB₄ and revealing that its true structure differs from previously accepted models. rsc.org

Neutron diffraction offers a significant advantage over XRD for the structural analysis of tungsten borides, particularly in accurately locating boron atoms. This is because the neutron scattering lengths of tungsten (4.86 fm) and the ¹¹B isotope of boron (6.65 fm) are of a comparable magnitude. researchgate.netansto.gov.au This comparability makes boron atoms "visible" to neutrons in the presence of heavy tungsten atoms, directly addressing a major limitation of X-ray diffraction. aps.orgresearchgate.netaps.org

This technique has been crucial in resolving long-standing structural ambiguities, especially in boron-rich phases. researchgate.netaps.org For instance, studies combining high-pressure synthesis with neutron diffraction provided definitive structural solutions for compositions identified as WB₅.₁₄ and WB₂.₃₄. researchgate.netaps.org These investigations revealed complex structural details, such as the presence of interstitial boron trimers occupying vacant tungsten sites in WB₅.₁₄ and the existence of staggered and wrinkled boron layers that stabilize the WB₂.₃₄ structure. researchgate.netaps.org The use of isotopically-enriched ¹¹B samples can further enhance the quality of the data, leading to highly precise compositional and structural refinements, as demonstrated in the characterization of the ε-phase, which was determined to be W₂B₃.₆₀₍₂₎. ansto.gov.au Fourier difference maps generated from neutron diffraction data are also instrumental in identifying unaccounted-for scattering density, which can pinpoint the location of disordered or interstitial atoms within the crystal lattice. escholarship.org

In-situ high-pressure X-ray diffraction is a specialized technique used to investigate the structural stability, phase transitions, and compressive behavior of tungsten borides under extreme conditions. researchgate.net In these experiments, a sample is compressed within a diamond anvil cell (DAC), and XRD patterns are collected at various pressures. rsc.orgresearchgate.netaps.org

Such studies have demonstrated the remarkable stability of tungsten boride phases. For example, the crystal structure of WB was found to remain stable at pressures up to 63.7 GPa, while the hexagonal structure of WB₄ is stable to at least 85.8 GPa. researchgate.netresearchgate.net The collected pressure-volume data allows for the calculation of the bulk modulus (K₀), a key mechanical property that quantifies a material's resistance to compression. researchgate.netresearchgate.net This technique can also detect pressure-induced structural changes; a study on WB₄ noted a discontinuous change in its c/a lattice parameter ratio at approximately 15 GPa, suggesting a structural rearrangement. aps.org A variant of this method, radial X-ray diffraction, is employed to analyze lattice-dependent stress states and strength anisotropy under non-hydrostatic compression. researchgate.netaps.org

Table 1: Bulk Modulus of Tungsten Borides Determined by High-Pressure XRD This table is interactive. Click on the headers to sort the data.

| Compound | Max Pressure (GPa) | Reported Bulk Modulus (K₀) (GPa) | Ref. |

|---|---|---|---|

| WB | 63.7 | Not specified in abstract | researchgate.net |

| WB₄ | 85.8 | 319(5) - 323(1) | researchgate.net |

| WB₄ | ~65 | 339 | researchgate.net |

| W₀.₉₃Ta₀.₀₂Cr₀.₀₅B₄ | ~65 | 335 ± 3 | nih.gov |

Spectroscopic and Microscopic Compositional/Structural Analysis

While diffraction provides crystallographic information, microscopy and spectroscopy techniques are essential for analyzing the microstructure, morphology, and elemental composition of tungsten boride samples.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface features of tungsten boride materials at high magnification. kfupm.edu.sa It offers a large depth of field, enabling detailed examination of microstructures, including grain morphology, sample topography, and fracture surfaces. kfupm.edu.sachalmers.se

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) provides localized elemental analysis. kfupm.edu.sa When the SEM's electron beam strikes the sample, it generates characteristic X-rays that are unique to the elements present. ijlemr.com The EDS detector analyzes these X-rays to determine the chemical composition of microscopic regions of the sample. kfupm.edu.saijlemr.com The combination of SEM and EDS is routinely used to confirm the elemental purity of synthesized tungsten borides and to verify the successful incorporation and distribution of elements in solid solutions, such as those of WB₄ with molybdenum, tantalum, or chromium. nih.govucla.edu While standard EDS faces challenges in the quantitative analysis of light elements like boron, the use of modern silicon drift detectors (SDD) has significantly improved accuracy for boride compounds. chalmers.senih.gov EDS can also be used to generate elemental maps, which show the spatial distribution of different elements across a sample's surface. ijlemr.com

Transmission Electron Microscopy (TEM) provides even higher magnification imaging than SEM, allowing for the investigation of the internal structure of materials. aber.ac.ukslideshare.net A beam of electrons is transmitted through an ultrathin specimen, creating an image that reveals details about the material's crystallography and defects. slideshare.net

High-Resolution TEM (HRTEM) is an advanced mode of TEM that provides phase-contrast images capable of resolving the atomic lattice of a crystal. aber.ac.ukslideshare.net This allows for the direct visualization of atomic columns, grain boundaries, and crystal defects. aber.ac.uk Another powerful technique performed within a TEM is Selected Area Electron Diffraction (SAED), which generates diffraction patterns from nanoscale regions of the sample. researchgate.net These SAED patterns are used to determine the crystal structure and orientation of individual crystallites or precipitates. researchgate.net In the study of complex boride systems, such as TiB₂-WB₂-CrB₂ composites, HRTEM has been used to characterize nanoscale precipitates and develop structural models for their intergrowth within the matrix. researchgate.net For synthesized tungsten boride nanostructures, the combination of HRTEM imaging and SAED patterns is essential for confirming their crystallinity and identifying their crystal structure. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique indispensable for analyzing the elemental composition, empirical formula, and chemical and electronic states of the elements within tungsten borides. By irradiating a material with X-rays and measuring the kinetic energy of the emitted photoelectrons, XPS provides detailed insight into the material's surface chemistry.

In the study of tungsten borides, XPS is routinely used to confirm the chemical composition and, crucially, to analyze the nature of the tungsten-boron (W-B) bonding. americanelements.com Research has shown that the strength of the W-B bond can be correlated with the boron content, a finding substantiated by XPS analysis. americanelements.com Furthermore, XPS can differentiate between various tungsten boride phases, such as W₂B, WB, WB₂, and WB₃, by detecting subtle shifts in the binding energies of the W 4f and B 1s core levels. americanelements.com

A significant application of XPS in this field is the detection of surface oxidation. fishersci.ca The surfaces of tungsten boride crystals are prone to oxidation when exposed to air, leading to the formation of tungsten oxides (e.g., WO₃). fishersci.cafishersci.se XPS can identify these oxide layers, which is critical as their presence can significantly influence the measurement of bulk properties. fishersci.cafishersci.se For instance, spectra recorded from WB crystals often show prominent O 1s peaks alongside the expected W 4f and B 1s signals, confirming surface oxidation. fishersci.se

Soft X-ray Emission and Absorption Spectroscopy for Electronic States

To gain a deeper understanding of the fundamental properties of tungsten borides, researchers employ techniques that can probe their electronic structure. Soft X-ray Emission Spectroscopy (SXES) and Soft X-ray Absorption Spectroscopy (XAS) are powerful, element-specific methods used for this purpose. wikipedia.orgnih.gov These techniques provide information about the occupied and unoccupied electronic states, respectively, which govern the material's bonding characteristics and physical properties. wikipedia.org

By using monochromatic synchrotron radiation as an excitation source, researchers have experimentally studied the electronic structures of phases like WB, W₂B, and W₂B₅. wikipedia.org SXES probes the partially occupied density of electronic states by analyzing the energy of emitted X-rays as electrons transition from the valence band to fill a core-level hole. charchem.org Conversely, XAS measures the absorption of X-rays as core electrons are excited to unoccupied states, mapping out the unoccupied density of states. americanelements.com The combined data from these techniques, often compared with theoretical calculations, yields crucial information regarding the hybridization of electron orbitals and the nature of the chemical bonding in these advanced materials. wikipedia.org

Thermal Analysis Methods (e.g., Differential Thermal Analysis)

Thermal analysis techniques are vital for determining the operational limits and thermal stability of tungsten borides. Differential Thermal Analysis (DTA), often coupled with Thermogravimetry (TG) and Differential Thermogravimetry (DTG), is a primary method used to investigate the thermal behavior of these materials. wikipedia.orguni.lu DTA functions by monitoring the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. This allows for the detection of phase transitions, thermal stability limits, and chemical reactions. wikipedia.orgwikipedia.org

For example, studies on magnetron-sputtered WB₂ thin films have identified an endothermic signal in the DTA curve at approximately 580 °C, which corresponds to the thermal stability edge of the WB₂ powder. wikipedia.org In the W-B-C ternary system, DTA has been used to identify a solid-state reaction occurring around 2150°C. wikipedia.org Similarly, related techniques like TGA have established the thermal stability of WB₄ powders, which are stable in air up to about 400 °C. alfa-chemistry.com These findings are critical for applications where the materials will be exposed to high temperatures. uni.lu

Mechanical Property Characterization at Micro/Nano Scale

The reputation of tungsten borides as superhard materials is quantified through precise mechanical property characterization at the micro and nano scales. These tests provide essential data on hardness and elastic modulus, which are fundamental to their application as cutting tools and wear-resistant coatings.

The primary methods for determining the hardness of tungsten borides are nanoindentation and Vickers microhardness testing. alfa-chemistry.comamericanelements.com

Vickers microhardness testing involves pressing a pyramid-shaped diamond indenter into the material's surface with a specific load (P) for a set duration, typically 15 seconds. americanelements.com After the indenter is removed, the diagonal lengths (d) of the resulting impression are measured, and the Vickers hardness (Hv) is calculated. americanelements.com Tests are often performed under a range of loads, from as low as 0.49 N to 4.9 N, to observe the Indentation Size Effect (ISE), where hardness values can appear higher at lower loads. alfa-chemistry.comamericanelements.com